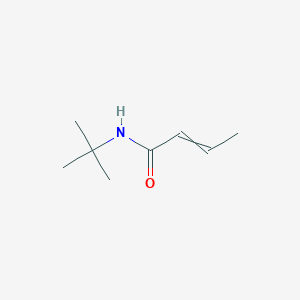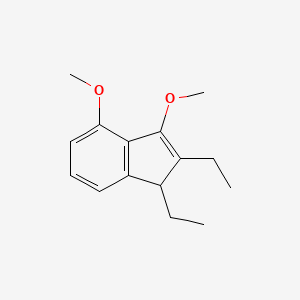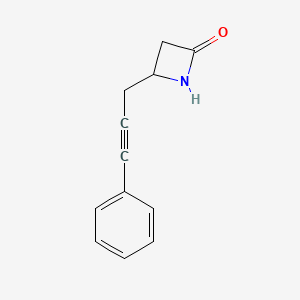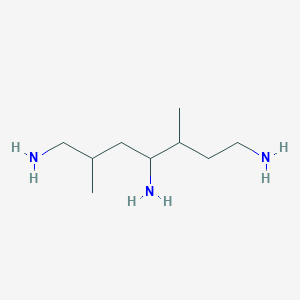![molecular formula C13H9N5O2 B14307454 2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile CAS No. 113900-22-4](/img/structure/B14307454.png)
2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile: is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties. This particular compound is notable for its applications in scientific research, particularly in the fields of chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzonitrile using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 5-nitroaniline under alkaline conditions to yield the desired azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials for electronic applications.
Wirkmechanismus
The mechanism of action of 2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile involves its interaction with molecular targets such as enzymes and cellular components. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- 2-[(E)-(4-Nitrophenyl)diazenyl]phenol
- 2-[(E)-(3-Acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid
- 4-[(E)-2-(Biphenyl-4-yl)diazenyl]-morpholine
Uniqueness: 2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
113900-22-4 |
|---|---|
Molekularformel |
C13H9N5O2 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
2-[(4-aminophenyl)diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C13H9N5O2/c14-8-9-7-12(18(19)20)5-6-13(9)17-16-11-3-1-10(15)2-4-11/h1-7H,15H2 |
InChI-Schlüssel |
SFOWBGIZNYIMRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)


![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)

![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)

![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)


![Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)


